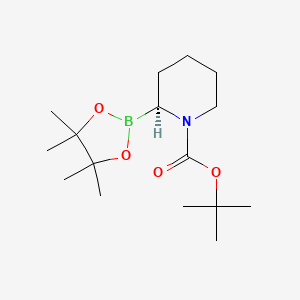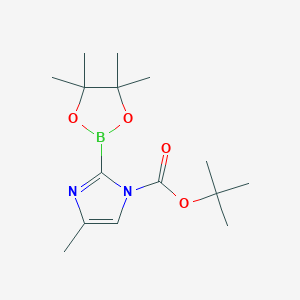![molecular formula C8H9N3O2 B13348781 Methyl 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-4-carboxylate](/img/structure/B13348781.png)
Methyl 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-4-carboxylate is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and kinase inhibitory properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-4-carboxylate typically involves cyclization reactions. One common method includes the condensation of appropriate pyrrole derivatives with formamide or formic acid under acidic conditions, followed by esterification to introduce the methyl ester group .
Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis starting from commercially available pyrrole derivatives. The process includes cyclization, esterification, and purification steps to ensure high yield and purity .
化学反応の分析
Types of Reactions: Methyl 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into dihydropyrrolo derivatives.
Substitution: It can undergo nucleophilic substitution reactions at the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: N-oxides of the pyrrolo[2,3-d]pyrimidine ring.
Reduction: Dihydropyrrolo derivatives.
Substitution: Substituted pyrrolo[2,3-d]pyrimidine derivatives.
科学的研究の応用
Methyl 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, which can regulate various cellular processes.
Medicine: Explored for its anticancer properties, particularly in inhibiting tumor growth and inducing apoptosis in cancer cells.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
作用機序
The mechanism of action of Methyl 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-4-carboxylate involves its interaction with specific molecular targets:
類似化合物との比較
Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrrolopyrazine Derivatives: These compounds also contain a pyrrole ring and show significant antimicrobial and kinase inhibitory activities.
Uniqueness: Methyl 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-4-carboxylate is unique due to its specific substitution pattern, which enhances its biological activity and selectivity towards certain kinases. This makes it a valuable compound in the development of targeted therapies .
特性
分子式 |
C8H9N3O2 |
|---|---|
分子量 |
179.18 g/mol |
IUPAC名 |
methyl 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-4-carboxylate |
InChI |
InChI=1S/C8H9N3O2/c1-13-8(12)6-5-2-3-9-7(5)11-4-10-6/h4H,2-3H2,1H3,(H,9,10,11) |
InChIキー |
LCGMTSGAOFYSJP-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C2CCNC2=NC=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




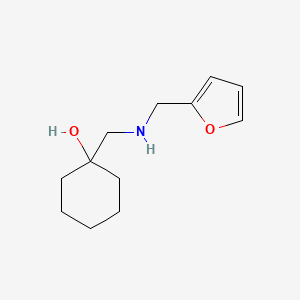
![4-{[(4-Aminophenyl)acetyl]amino}benzenesulfonyl fluoride](/img/structure/B13348739.png)
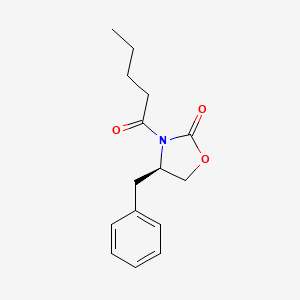
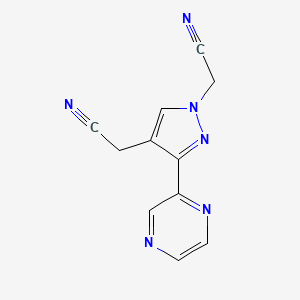
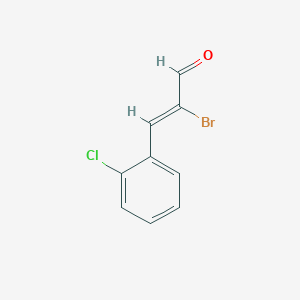
![Dimethyl 5-(N-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)isophthalate](/img/structure/B13348758.png)
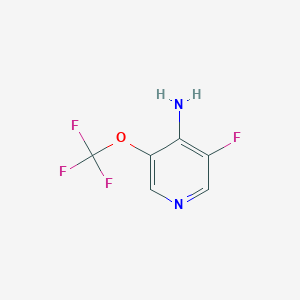
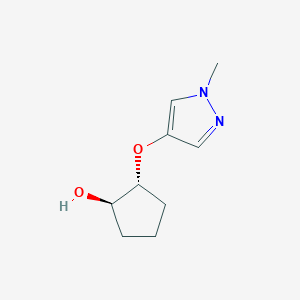
![N-(1-cyanocyclopentyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B13348784.png)
